molecular formula C12H16OS B13637134 4-(Benzylthio)pentan-2-one

4-(Benzylthio)pentan-2-one

Cat. No.: B13637134
M. Wt: 208.32 g/mol
InChI Key: NKVCEUFYHXSNGU-UHFFFAOYSA-N
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Description

4-(Benzylthio)pentan-2-one is an organic compound with the molecular formula C12H16OS It is characterized by the presence of a benzylthio group attached to a pentan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylthio)pentan-2-one typically involves the reaction of benzylthiol with a suitable pentan-2-one derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the benzylthiol, followed by nucleophilic substitution with a halogenated pentan-2-one. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(Benzylthio)pentan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Benzylthio)pentan-2-one and its derivatives involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes. The exact pathways and molecular targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylthio)pentan-2-one
  • 4-(Ethylthio)pentan-2-one
  • 4-(Phenylthio)pentan-2-one

Uniqueness

4-(Benzylthio)pentan-2-one is unique due to the presence of the benzylthio group, which imparts distinct chemical and biological properties compared to its analogs. The benzyl group can enhance the compound’s lipophilicity and influence its reactivity in various chemical reactions .

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

4-benzylsulfanylpentan-2-one

InChI

InChI=1S/C12H16OS/c1-10(13)8-11(2)14-9-12-6-4-3-5-7-12/h3-7,11H,8-9H2,1-2H3

InChI Key

NKVCEUFYHXSNGU-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C)SCC1=CC=CC=C1

Origin of Product

United States

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